Benzylthiobromomethane
Overview
Description
Benzylthiobromomethane is an organosulfur compound characterized by the presence of a benzyl group attached to a thiobromomethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylthiobromomethane can be synthesized through the bromomethylation of thiols. One efficient method involves the reaction of benzyl mercaptan with paraformaldehyde and hydrobromic acid in acetic acid. This reaction minimizes the generation of toxic byproducts and yields this compound in satisfactory purity .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzylthiobromomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products:
Substitution Reactions: Products include benzylthiomethane derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include benzylsulfoxide and benzylsulfone.
Scientific Research Applications
Benzylthiobromomethane finds applications in various fields of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.
Pharmaceuticals: It is used in the development of novel therapeutic agents due to its unique chemical properties.
Material Science: this compound is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzylthiobromomethane involves its ability to undergo nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
Benzylchloromethane: Similar in structure but contains a chlorine atom instead of bromine.
Benzylthiomethane: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Uniqueness: Benzylthiobromomethane is unique due to the presence of both a benzyl group and a thiobromomethane moiety, which imparts distinct reactivity and versatility in chemical reactions compared to its analogs.
Biological Activity
Benzylthiobromomethane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
This compound is a sulfur-containing organic compound that can be synthesized through various methods, including bromomethylation of thiols. Its structure consists of a benzyl group attached to a thiobromomethyl moiety, which contributes to its reactivity and biological properties.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
- E. coli: MIC 6.72 mg/mL
- S. aureus: MIC 6.63 mg/mL
- P. aeruginosa: MIC 6.67 mg/mL
- C. albicans: MIC 6.63 mg/mL
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vivo using carrageenan-induced paw edema models in rats. The compound showed promising results in reducing inflammation:
- Inhibition Rates :
- At 1 hour: 94.69%
- At 2 hours: 89.66%
- At 3 hours: 87.83%
These findings indicate that this compound may inhibit inflammatory responses effectively, making it a candidate for further exploration in therapeutic applications .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Mechanism : It may inhibit the expression of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide, reducing overall inflammation .
Case Studies and Research Findings
Several studies have explored the broader implications of sulfur-containing compounds like this compound in medicinal chemistry:
- A study on meroterpenoids, which are structurally related compounds, highlighted their diverse biological activities, including anti-inflammatory and antimicrobial effects . This suggests that compounds with similar structures may share common pathways for efficacy.
- Another investigation into the bromomethylation process emphasized the importance of synthesizing diverse sulfur-based compounds for potential therapeutic uses . This aligns with the growing interest in developing novel agents from existing chemical frameworks.
Data Summary
Biological Activity | Test Methodology | Results |
---|---|---|
Antimicrobial | MIC Assay | E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) |
Anti-inflammatory | Carrageenan-induced edema model | Inhibition rates: 94.69% (1h), 89.66% (2h), 87.83% (3h) |
Properties
IUPAC Name |
bromomethylsulfanylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTOVESVKXDXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398967 | |
Record name | benzylthiobromomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15960-81-3 | |
Record name | benzylthiobromomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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